1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
CAS No.: 1260381-71-2
Cat. No.: VC2568070
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260381-71-2 |
|---|---|
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3 |
| Standard InChI Key | KRCGNHFTCROBPI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CNC2=CC(=NC=C21)Cl |
| Canonical SMILES | CC(=O)C1=CNC2=CC(=NC=C21)Cl |
Introduction
Chemical Properties and Structure
Molecular Identification and Basic Properties
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is precisely identified through several chemical identifiers. It possesses the CAS number 1260381-71-2, which serves as its unique registry identifier in chemical databases worldwide. The molecular formula of this compound is C9H7ClN2O, indicating its atomic composition of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom. This arrangement results in a molecular weight of 194.62 g/mol, placing it in the category of small molecules suitable for potential pharmaceutical applications.
The IUPAC name, 1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, provides a systematic way to understand its structure. It is also known by the alternative name 3-Acetyl-6-chloro-5-azaindole, which highlights its relationship to the azaindole family of compounds. The structural integrity and identity of this compound can be verified through its standard InChI notation: InChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3, and its corresponding InChIKey: KRCGNHFTCROBPI-UHFFFAOYSA-N.
The canonical SMILES notation, CC(=O)C1=CNC2=CC(=NC=C21)Cl, offers a linear representation of the molecule's structure that is widely used in computational chemistry and database searching. Additionally, the compound is registered in PubChem with the Compound ID 71721384, providing researchers with access to a wealth of additional information and related compounds.
Structural Features and Characteristics
The acetyl group (ethanone moiety) at position 3 of the pyrrole ring introduces a carbonyl functionality that can participate in hydrogen bonding interactions with potential biological targets. This functional group also serves as a potential site for further chemical modifications, enabling the synthesis of derivatives with enhanced or altered properties. The NH group of the pyrrole ring represents another important structural feature, as it can act as a hydrogen bond donor in interactions with proteins or other biomolecules.
Table 1: Chemical Properties of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
| Property | Value |
|---|---|
| CAS Number | 1260381-71-2 |
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone |
| Alternative Name | 3-Acetyl-6-chloro-5-azaindole |
| InChI | InChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3 |
| InChIKey | KRCGNHFTCROBPI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CNC2=CC(=NC=C21)Cl |
| PubChem Compound ID | 71721384 |
Biological Activities and Pharmacological Significance
Receptor Interactions and Signaling Pathways
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has been identified as a modulator of G-protein-coupled receptor kinase 5 (GRK5), an enzyme that plays crucial roles in the regulation of G-protein-coupled receptor (GPCR) signaling. GRK5 phosphorylates activated GPCRs, leading to receptor desensitization and internalization, which are key mechanisms for regulating cellular responses to external stimuli. By modulating GRK5 activity, this compound has the potential to influence numerous physiological processes and pathological conditions where GPCR signaling is implicated.
The compound has also demonstrated interactions with fibroblast growth factor receptors (FGFRs), which are receptor tyrosine kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. The ability to interact with FGFRs suggests potential applications in conditions where dysregulated FGFR signaling contributes to disease pathogenesis, such as certain types of cancer and developmental disorders. The specific mechanism of interaction may involve binding to the tyrosine kinase domain of FGFRs, leading to inhibition of receptor autophosphorylation and downstream signaling.
Furthermore, 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has shown potential in inhibiting certain cytochrome P450 enzymes, which are vital for drug metabolism. This characteristic makes it relevant for studies on drug-drug interactions and safety assessments in pharmacological research. Understanding the specific CYP isoforms affected and the potency of inhibition could provide valuable insights for designing drug combinations and avoiding adverse effects in potential therapeutic applications.
Structure-Activity Relationships and Comparative Analysis
Structural Features Influencing Biological Activity
The biological activities of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone are influenced by several key structural features. The pyrrolo[3,2-c]pyridine core provides a planar, aromatic scaffold that can engage in π-π interactions with aromatic amino acid residues in protein binding sites. This structural feature is often critical for binding to enzymes and receptors, including GRK5 and FGFRs discussed earlier.
The chloro substituent at position 6 confers specific electronic and steric properties that influence the compound's interaction with biological targets. Halogens like chlorine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity. Additionally, the chlorine atom affects the electron distribution across the molecule, potentially altering its reactivity and binding characteristics. The size and lipophilicity contributed by the chlorine atom may also influence the compound's ability to cross biological membranes, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be compared with structurally related compounds to gain insights into structure-activity relationships. Similar compounds include:
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6-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound shares a similar structure but differs in the position of the pyrrole-pyridine fusion, resulting in a different spatial arrangement of the nitrogen atoms. This positional isomer likely exhibits different biological activities due to altered electronic distribution and binding geometry.
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4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: With two chlorine atoms and a different fusion arrangement, this compound may show enhanced lipophilicity and potentially different biological activities. The additional chlorine atom could provide additional binding interactions with target proteins or alter the compound's pharmacokinetic properties.
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1-(1-Benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone: This more complex derivative features a benzyl group, a 4-chlorophenyl substituent, and two methyl groups on the pyrrole ring. These additional substituents likely confer different physicochemical properties and biological activities compared to 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone.
Table 2: Comparison of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone with Structurally Related Compounds
| Compound | Key Structural Differences | Potential Impact on Biological Activity |
|---|---|---|
| 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | Reference compound | Modulation of GRK5, interaction with FGFRs, potential antimicrobial and anticancer activities |
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine | Different position of pyrrole-pyridine fusion | Altered binding geometry and electronic distribution, potentially different target specificity |
| 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | Two chlorine atoms, different fusion arrangement | Enhanced lipophilicity, potentially stronger binding interactions, altered pharmacokinetic properties |
| 1-(1-Benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | Additional benzyl, 4-chlorophenyl, and methyl substituents | Significantly altered physicochemical properties, different binding profile, potential for unique applications |
Research Applications and Future Directions
Current Research Applications
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone serves as a valuable tool in research settings for investigating various biological processes and developing potential therapeutic agents. Its modulation of GRK5 makes it useful for studying GPCR signaling pathways and their roles in health and disease. Researchers use such compounds to probe the functions of specific receptors and kinases in cellular systems, providing insights into fundamental biological mechanisms.
The compound's interaction with FGFRs makes it relevant for cancer research, particularly in studies focused on understanding and targeting dysregulated growth factor signaling in cancer cells. By using 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone as a chemical probe, researchers can investigate the consequences of FGFR inhibition on cancer cell behavior, including proliferation, migration, invasion, and survival.
Additionally, the compound's potential to inhibit cytochrome P450 enzymes makes it useful in drug metabolism studies. Researchers can employ it to investigate drug-drug interactions and to understand the role of specific CYP isoforms in the metabolism of various drugs and xenobiotics. Such studies are crucial for predicting potential adverse effects and optimizing dosing regimens in drug development.
Future Research Directions
Several promising research directions can be envisioned for 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone and related compounds:
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Structure-Activity Relationship Studies: Systematic modification of the compound's structure could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Such studies would involve synthesizing a series of analogues with variations in the substituents, followed by evaluation of their biological activities. This approach could lead to the identification of optimized compounds for specific therapeutic applications.
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Target Validation: Further studies to validate the compound's interactions with GRK5, FGFRs, and other potential targets would strengthen its utility as a research tool. This could involve techniques such as X-ray crystallography to determine binding modes, enzyme and cellular assays to quantify activities, and in vivo studies to assess physiological effects.
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Development of Therapeutic Applications: Based on its biological activities, 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone or its derivatives could be developed for specific therapeutic indications. For cardiovascular diseases, compounds could be optimized for GRK5 modulation with minimal off-target effects. For cancer therapy, derivatives could be designed for enhanced FGFR inhibition and improved tumor penetration.
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Combination Therapy Approaches: The compound's multiple activities suggest potential for combination therapy approaches. For example, its ability to inhibit cytochrome P450 enzymes could be exploited to enhance the bioavailability and efficacy of co-administered drugs. Similarly, its anticancer activities could be combined with other therapeutic modalities for enhanced efficacy through complementary or synergistic mechanisms.
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